Lipophilicity Difference: tert-Butyl vs. N-Alkyl Homologs
2-Amino-N-tert-butylbenzamide exhibits an XLogP3 of 1.6, which is 1.0 log unit higher than 2-amino-N-methylbenzamide (XLogP3 = 0.6), 0.1 log unit higher than 2-amino-N-isopropylbenzamide (LogP ≈ 1.5), and 1.2 log units higher than the parent 2-aminobenzamide (XLogP3-AA ≈ 0.4) [1][2][3]. Conversely, it is 1.7 log units lower than 2-amino-N-cyclohexylbenzamide (LogP = 3.30), indicating that the tert-butyl group provides a balanced intermediate lipophilicity that avoids the excessive hydrophobicity of cyclohexyl substitution while offering substantially improved membrane partitioning relative to smaller alkyl substituents [1].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | 2-Amino-N-methylbenzamide XLogP3 = 0.6; 2-Aminobenzamide XLogP3-AA ≈ 0.4; 2-Amino-N-isopropylbenzamide LogP ≈ 1.5; 2-Amino-N-cyclohexylbenzamide LogP = 3.30; 4-Amino-N-tert-butylbenzamide LogP = 1.191 |
| Quantified Difference | ΔLogP = +1.0 vs. N-methyl; +1.2 vs. parent; +0.1 vs. N-isopropyl; -1.7 vs. N-cyclohexyl; +0.41 vs. 4-amino regioisomer |
| Conditions | XLogP3 computed by PubChem 3.0; LogP values from multiple database sources (Chemsrc, CAS Common Chemistry, Chembase) |
Why This Matters
The intermediate lipophilicity of 2-amino-N-tert-butylbenzamide places it within the optimal LogP range (1–3) for drug-like membrane permeability while avoiding the solubility penalties and promiscuous protein binding associated with LogP > 3, making it a superior starting scaffold for medicinal chemistry optimization compared to both smaller and larger N-alkyl analogs.
- [1] PubChem. 2-Amino-N-tert-butylbenzamide. PubChem CID 518484. XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N-tert-butylbenzamide View Source
- [2] PubChem. 2-Amino-N-methylbenzamide. PubChem CID. XLogP3 = 0.6. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] The Good Scents Company. Anthranilamide: XLogP3-AA = 0.40 (est). http://www.thegoodscentscompany.com View Source
